molecular formula C21H27N3O7S B13393821 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13393821
M. Wt: 465.5 g/mol
InChI Key: PFOLLRNADZZWEX-UHFFFAOYSA-N
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Description

Bacampicillin is a penicillin antibiotic that serves as a prodrug of ampicillin. It is designed to improve the oral bioavailability of ampicillin, which means it is more efficiently absorbed when taken by mouth. Bacampicillin itself does not have antimicrobial activity; instead, it is rapidly hydrolyzed in the body to release the active drug, ampicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacampicillin is synthesized through a series of chemical reactions starting from an azidopenicillin sodium salt. The azidopenicillin sodium salt is reacted with a mixed carbonate ester, which is prepared from acetaldehyde and ethyl chloroformate, to form an ester intermediate. This intermediate is then reduced using hydrogen and a suitable catalyst to produce bacampicillin .

Industrial Production Methods: In industrial settings, the production of bacampicillin involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Bacampicillin undergoes hydrolysis, a type of chemical reaction where a compound reacts with water to break down into smaller molecules. In the case of bacampicillin, it is hydrolyzed by esterases present in the intestinal wall and serum to release ampicillin .

Common Reagents and Conditions: The hydrolysis of bacampicillin requires the presence of esterases, which are enzymes that catalyze the reaction. This process occurs under physiological conditions, such as the pH and temperature found in the human body .

Major Products Formed: The primary product formed from the hydrolysis of bacampicillin is ampicillin, which is the active antimicrobial agent. Other byproducts include acetaldehyde, carbon dioxide, and ethanol .

Mechanism of Action

Bacampicillin exerts its effects by being hydrolyzed to ampicillin, which then inhibits the biosynthesis of bacterial cell wall mucopeptides. Ampicillin binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds:

  • Ampicillin
  • Amoxicillin
  • Pivampicillin
  • Talampicillin

Uniqueness: Bacampicillin is unique among these compounds due to its improved oral bioavailability compared to ampicillin. While amoxicillin also has good oral absorption, bacampicillin provides higher and faster peak serum concentrations of ampicillin. Pivampicillin and talampicillin are also prodrugs of ampicillin, but bacampicillin is noted for its rapid and complete hydrolysis to ampicillin, resulting in efficient drug delivery .

Properties

IUPAC Name

1-ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLLRNADZZWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860547
Record name 1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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